4-Cyano-3-hydroxy-4'-(trifluoromethoxy)biphenyl
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Overview
Description
4-Cyano-3-hydroxy-4’-(trifluoromethoxy)biphenyl is an organic compound with the molecular formula C14H8F3NO2 It is a biphenyl derivative characterized by the presence of a cyano group, a hydroxy group, and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-hydroxy-4’-(trifluoromethoxy)biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and a boron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-hydroxy-4’-(trifluoromethoxy)biphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
4-Cyano-3-hydroxy-4’-(trifluoromethoxy)biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Cyano-3-hydroxy-4’-(trifluoromethoxy)biphenyl involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy. The cyano and hydroxy groups may also contribute to the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-3-hydroxybiphenyl
- 4-Cyano-4’-(trifluoromethoxy)biphenyl
- 3-Hydroxy-4’-(trifluoromethoxy)biphenyl
Uniqueness
4-Cyano-3-hydroxy-4’-(trifluoromethoxy)biphenyl is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The trifluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-hydroxy-4-[4-(trifluoromethoxy)phenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)20-12-5-3-9(4-6-12)10-1-2-11(8-18)13(19)7-10/h1-7,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYRPRIFQUMITE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684962 |
Source
|
Record name | 3-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261776-71-9 |
Source
|
Record name | 3-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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